TAK-659 Hydrochloride (also known as mivavotinib) is a synthetic, small-molecule, orally bioavailable, type I tyrosine kinase inhibitor. [, , ] It is classified as a dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). [, , ] TAK-659 Hydrochloride is currently under investigation for its potential as an anti-cancer agent, particularly in the treatment of hematological malignancies and solid tumors. [, ]
Mechanism of Action
Hematological Malignancies:
Diffuse Large B-cell Lymphoma (DLBCL): TAK-659 Hydrochloride demonstrated promising single-agent activity in patients with relapsed or refractory DLBCL. [, , , , ] Clinical trials are exploring its use in combination with standard chemotherapy regimens like R-CHOP for high-risk DLBCL, aiming to improve treatment outcomes. [, ]
Follicular Lymphoma (FL): TAK-659 Hydrochloride showed encouraging responses in patients with relapsed or refractory FL. [, ] Further studies are warranted to determine its optimal use and potential for long-term disease control in FL.
Acute Myeloid Leukemia (AML): TAK-659 Hydrochloride has been investigated in preclinical and clinical settings for its potential in treating AML, both FLT3-mutated and FLT3 wild-type. [, , ] Its dual inhibition of SYK and FLT3 makes it an attractive therapeutic candidate, particularly for patients with FLT3 mutations.
Chronic Lymphocytic Leukemia (CLL): Preclinical studies demonstrated the ability of TAK-659 Hydrochloride to disrupt microenvironment-mediated survival and proliferation signals in CLL cells. [, ] Clinical investigation is necessary to determine its efficacy in humans.
Solid Tumors:
TAK-659 Hydrochloride has shown preclinical antitumor activity in models of gastric, pancreatic, triple-negative breast, and ovarian cancers. []
Clinical trials investigated its safety and efficacy in combination with immune checkpoint inhibitors like nivolumab in patients with advanced solid tumors, including triple-negative breast cancer. [, , , ]
Epstein-Barr Virus (EBV)-Associated Lymphoma:
In preclinical models, TAK-659 Hydrochloride demonstrated significant efficacy in preventing splenomegaly and tumor development in EBV-associated lymphoma, highlighting its potential for treating EBV-positive hematological malignancies. [, ]
Applications
TAK-659 Hydrochloride has been used in research to study GPVI-mediated platelet signaling and function. []
Radiolabeled versions of TAK-659 Hydrochloride (e.g., with Carbon-14) have been synthesized to investigate its pharmacokinetic profile. []
Future Directions
Combination Therapies: Exploring the synergy of TAK-659 Hydrochloride with other targeted therapies, chemotherapy, or immunotherapy holds significant promise for improving treatment outcomes in various malignancies. [, , ]
Biomarker Development: Identifying predictive biomarkers for response to TAK-659 Hydrochloride will be crucial in selecting patients who are most likely to benefit from treatment. [, ]
Resistance Mechanisms: Investigating mechanisms of resistance to TAK-659 Hydrochloride will be important to overcome treatment resistance and improve long-term disease control. []
Related Compounds
Fostamatinib
Relevance: Fostamatinib is structurally related to TAK-659 Hydrochloride as they are both small molecule inhibitors of SYK. Studies have compared their inhibitory effects on SYK in various contexts, including CLL cell signaling and platelet function. [, ]
Entospletinib
Relevance: Like TAK-659 Hydrochloride, entospletinib specifically targets and inhibits SYK. Their antileukemic effects in AML have been compared in research. []
Cerdulatinib
Relevance: Although cerdulatinib exhibits dual inhibition targeting both SYK and JAK, it shares the structural feature of being a SYK inhibitor with TAK-659 Hydrochloride. Their impact on AML cells has been a subject of investigation. []
RO9021
Relevance: RO9021 shares a close structural relationship with TAK-659 Hydrochloride as both are small molecule inhibitors that selectively target SYK. They have been investigated for their in vitro antileukemic effects in similar research studies. []
Ibrutinib
Relevance: Despite their different target kinases (SYK/FLT3 for TAK-659 Hydrochloride and BTK for Ibrutinib), both are classified as tyrosine kinase inhibitors (TKIs). Their effects on platelet signaling and function have been explored and compared in studies. []
Acalabrutinib
Relevance: Despite their distinct target kinases, acalabrutinib and TAK-659 Hydrochloride are categorized as TKIs. Studies have examined and contrasted their impact on platelet function and signaling pathways. []
ONO-4059 (Tirabrutinib)
Relevance: Similar to other BTK inhibitors, tirabrutinib's impact on platelet signaling and function has been investigated in comparison to TAK-659 Hydrochloride, which inhibits SYK and FLT3. This comparison helps in understanding the broader effects of TKIs on platelet activity. []
AVL-292 (Spebrutinib)
Relevance: Although targeting distinct kinases, spebrutinib, like TAK-659 Hydrochloride, is categorized as a TKI. Research has explored and compared their effects on platelet signaling and function to understand the broader implications of TKIs on platelet behavior. []
CG-806
Relevance: While both are TKIs, CG-806 and TAK-659 Hydrochloride differ in their target specificity and binding characteristics. Research has compared their influence on platelet function and signaling, highlighting the diverse effects of TKIs with different binding properties. []
BMS-935177
Relevance: Like CG-806, the reversible binding nature of BMS-935177 to BTK contrasts with the irreversible binding of some other BTK inhibitors and the distinct target profile of TAK-659 Hydrochloride. Studies have assessed the effects of BMS-935177 on platelet signaling and function, comparing them to the effects of TAK-659 Hydrochloride. []
BMS-986195
Relevance: The reversible binding of BMS-986195 to BTK distinguishes it from irreversible BTK inhibitors and the unique target profile of TAK-659 Hydrochloride, despite both being classified as TKIs. Comparative studies have evaluated its impact on platelet function and signaling in relation to TAK-659 Hydrochloride to elucidate the diverse effects of TKIs with distinct binding properties. []
Fenebrutinib
Relevance: The reversible binding of fenebrutinib to BTK sets it apart from irreversible BTK inhibitors and highlights a different mode of action compared to TAK-659 Hydrochloride, although both belong to the TKI category. Researchers have investigated and contrasted their influence on platelet signaling and function to understand the broader implications of different TKI binding properties on platelet activity. []
Lestaurtinib
Relevance: Lestaurtinib and TAK-659 Hydrochloride share a common target in FLT3, a tyrosine kinase frequently mutated in AML. Both compounds exhibit inhibitory effects on FLT3, making them relevant in the context of AML treatment. []
Midostaurin
Relevance: While midostaurin displays a broader spectrum of kinase inhibition, it shares a common target with TAK-659 Hydrochloride in FLT3. Both compounds have demonstrated efficacy in treating AML, highlighting their relevance in targeting FLT3-driven malignancies. []
Gilteritinib
Relevance: Both gilteritinib and TAK-659 Hydrochloride exhibit inhibitory activity against FLT3, a key driver in AML. Their shared target makes them relevant in the context of developing targeted therapies for FLT3-mutated AML. []
Quizartinib
Relevance: Quizartinib and TAK-659 Hydrochloride share FLT3 as a common target, making them significant in the development of therapies for FLT3-driven diseases like AML. Their overlapping target profile highlights the importance of FLT3 inhibition in specific AML subtypes. []
Sunitinib
Relevance: Despite having a wider range of kinase targets, sunitinib shares a common target with TAK-659 Hydrochloride in FLT3. Both compounds have been investigated for their therapeutic potential in cancers where FLT3 plays a role, showcasing their relevance in targeting FLT3-driven malignancies. []
Crenolanib
Relevance: As both crenolanib and TAK-659 Hydrochloride are type I inhibitors targeting FLT3, they hold relevance in developing targeted therapies for FLT3-mutated cancers, including AML. Their shared target emphasizes the importance of FLT3 inhibition in managing these malignancies. []
Tandutinib
Relevance: Although tandutinib exhibits a broader spectrum of kinase inhibition, it shares a common target with TAK-659 Hydrochloride in FLT3. This shared target makes them relevant in the context of cancers where FLT3 plays a significant role, highlighting the importance of FLT3 as a therapeutic target. []
Cabozantinib
Relevance: Despite their differences in target specificity, cabozantinib and TAK-659 Hydrochloride share a common target in FLT3. This overlap highlights the therapeutic significance of FLT3 inhibition in certain cancers and underscores the role of both compounds in targeting FLT3-driven malignancies. []
Pexidartinib
Relevance: While pexidartinib exhibits a broader kinase inhibition profile, it shares a common target with TAK-659 Hydrochloride in FLT3. Both compounds have been investigated for their therapeutic potential in cancers where FLT3 plays a role, suggesting their relevance in targeting FLT3-driven diseases. []
Pacritinib
Relevance: Despite their differences in target specificity, pacritinib and TAK-659 Hydrochloride share a common target in FLT3. Both compounds have been studied for their potential in treating FLT3-driven malignancies, highlighting the importance of FLT3 as a therapeutic target in various cancers. []
Famitinib
Relevance: Although famitinib exhibits a broader range of kinase inhibition compared to TAK-659 Hydrochloride, they share a common target in FLT3. This overlap highlights their potential relevance in the context of FLT3-driven cancers and supports the importance of FLT3 as a target in these malignancies. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Mivavotinib is an inhibitor of spleen tyrosine kinase (syk), with potential anti-inflammatory, immunomodulating, and antineoplastic activities. Upon administration, mivavotinib may inhibit the activity of syk, which abrogates downstream B-cell receptor (BCR) signaling and leads to an inhibition of B-cell activation, chemotaxis, adhesion and proliferation. Syk, a BCR-associated non-receptor tyrosine kinase that mediates diverse cellular responses, including proliferation, differentiation, and phagocytosis, is expressed in hematopoietic tissues and is often overexpressed in hematopoietic malignancies.
TAK-659 is an inhibitor of spleen tyrosine kinase (syk), with potential anti-inflammatory, immunomodulating, and antineoplastic activities. Spleen tyrosine kinase inhibitor TAK-659 may inhibit the activity of syk, which abrogates downstream B-cell receptor (BCR) signaling and leads to an inhibition of B-cell activation, chemotaxis, adhesion and proliferation. Note: TAK-659 free base is less stable. This product is supplied as dihydrochloride form.